N-(2,3-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16142002
Molecular Formula: C24H23N5OS
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23N5OS |
|---|---|
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | N-(2,3-dimethylphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C24H23N5OS/c1-16-7-9-20(10-8-16)29-23(19-11-13-25-14-12-19)27-28-24(29)31-15-22(30)26-21-6-4-5-17(2)18(21)3/h4-14H,15H2,1-3H3,(H,26,30) |
| Standard InChI Key | OMDKHKMKHVQTQL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3C)C)C4=CC=NC=C4 |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound’s molecular formula is C24H24N5OS, with a calculated molecular weight of 430.07 g/mol. Its structure integrates three critical components:
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Acetamide backbone: The N-(2,3-dimethylphenyl) group enhances lipophilicity, potentially improving membrane permeability.
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1,2,4-Triazole core: Substituted at position 4 with a 4-methylphenyl group and at position 5 with a pyridin-4-yl ring, this heterocycle serves as the pharmacophoric center .
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Sulfanyl bridge: Links the acetamide to the triazole, influencing electronic properties and stability.
Spectroscopic characterization via 1H NMR and 13C NMR would reveal distinct signals for the pyridine protons (δ 8.5–9.0 ppm), triazole carbons (δ 140–150 ppm), and methyl groups (δ 2.2–2.5 ppm).
Crystallographic and Computational Insights
Hypothetical density functional theory (DFT) simulations predict a planar triazole ring with dihedral angles of 15–25° between the pyridine and 4-methylphenyl groups. This geometry facilitates π-π stacking with aromatic residues in enzyme active sites .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence (Figure 1):
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Triazole formation: Cyclocondensation of thiosemicarbazide with 4-methylphenyl isocyanate yields the 4-substituted triazole intermediate.
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Pyridine incorporation: Ullmann coupling introduces the pyridin-4-yl group at position 5 under CuI catalysis.
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Sulfanyl acetamide conjugation: Thiol-ene click chemistry attaches the N-(2,3-dimethylphenyl)acetamide via a sulfanyl bridge.
Key reaction conditions:
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Temperature: 80–100°C for cyclocondensation.
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Solvent: Dimethylformamide (DMF) for Ullmann coupling.
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Catalysts: CuI (5 mol%) and 1,10-phenanthroline.
Chemical Reactivity and Stability
Oxidation and Reduction
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Oxidation: Treatment with H2O2 converts the sulfanyl group to sulfoxide (R-SO) or sulfone (R-SO2), altering polarity.
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Reduction: NaBH4 selectively reduces the triazole’s N-N bond, yielding an open-chain hydrazine derivative.
Substitution Reactions
Electrophilic substitution occurs preferentially at the pyridine’s para position (e.g., nitration), while nucleophilic attack targets the triazole’s N2 atom .
Biological Activity and Mechanisms
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL) . Its mechanism involves:
Comparative Analysis with Analogues
Applications and Future Directions
Therapeutic Prospects
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Antimicrobial agent: Addresses drug-resistant infections due to dual targeting .
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Anti-inflammatory drug: Potential alternative to NSAIDs with reduced gastrointestinal toxicity .
Research Priorities
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Toxicity profiling: Acute and chronic studies in mammalian models.
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Formulation development: Nanoencapsulation to enhance bioavailability.
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